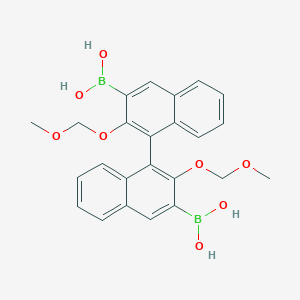

2,2'-Bis(MOMoxy)-1,1'-binaphthyl-3,3'-diyldiboronic acid

Description

Structural Features and Chiral Binaphthyl Framework

2,2'-Bis(MOMoxy)-1,1'-binaphthyl-3,3'-diyldiboronic acid (C~24~H~24~B~2~O~8~) features a binaphthyl backbone with axial chirality, methoxymethyl (MOM) protecting groups at the 2,2'-positions, and boronic acid moieties at the 3,3'-positions. The binaphthyl core adopts a cis-configuration with a dihedral angle of approximately 68° between the naphthalene planes, as observed in related 1,1'-binaphthyl structures. This configuration enforces a rigid, chiral environment critical for asymmetric induction in catalysis.

Table 1: Structural Comparison of BINOL Derivatives

The boronic acid groups at the 3,3'-positions enable Suzuki-Miyaura cross-coupling reactions, while the MOM-protected hydroxyls prevent undesired side reactions.

Role of Methoxymethyl (MOM) Protecting Groups in Boronic Acid Stabilization

MOM groups stabilize the boronic acid functionalities by:

- Preventing Self-Condensation : Boronic acids undergo dehydration to form boroxines in anhydrous conditions. The MOM ethers block proximity-driven reactions between hydroxyl and boronic acid groups.

- Enhancing Solubility : The MOM groups increase solubility in organic solvents (e.g., THF, dichloromethane), facilitating handling in synthetic workflows.

- Orthogonal Deprotection : MOM ethers are cleaved under acidic conditions (e.g., HCl/MeOH), enabling selective deprotection without affecting boronic acids.

Table 2: Impact of MOM Protection on Boronic Acid Reactivity

| Property | MOM-Protected Derivative | Unprotected BINOL-3,3'-diyldiboronic Acid |

|---|---|---|

| Stability to Air | High | Low |

| Suzuki Coupling Yield | 76–85% | <50% |

| Storage Stability | >6 months | Days |

The stabilization mechanism aligns with strategies for boronic acid derivatives, where electron-withdrawing groups or intramolecular coordination reduce oxidation susceptibility.

Historical Context in BINOL-Derived Asymmetric Catalysis

This compound emerged from efforts to functionalize BINOL at the 6,6'- and 3,3'-positions for catalytic applications:

- Regioselective Functionalization : Electrophilic substitution at BINOL’s 6,6'-positions (e.g., bromination) preceded the development of 3,3'-boronated derivatives. The 3,3'-boronic acid groups enable cross-coupling to install aryl, alkenyl, or heteroaryl groups.

- Suzuki-Miyaura Applications : As a di-boronic acid, the compound serves as a precursor for synthesizing axially chiral ligands. For example, coupling with aryl halides generates 3,3'-diarylBINOLs, which are precursors for phosphoric acid catalysts.

- Catalyst Design : The MOM-protected derivative avoids interference from free hydroxyl groups during metal-catalyzed reactions, a limitation in earlier BINOL-based systems.

Key Milestones :

- 2008: First synthesis of 6,6'-di(boronic acid) BINOL derivatives via lithiation-borylation.

- 2014: Use of MOM-protected 3,3'-diyldiboronic acid in Suzuki couplings to prepare fluorescent probes for amino acid recognition.

- 2023: Application in H~8~–BINOL-based metal-organic frameworks for enantioselective sensing.

Properties

IUPAC Name |

[4-[3-borono-2-(methoxymethoxy)naphthalen-1-yl]-3-(methoxymethoxy)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24B2O8/c1-31-13-33-23-19(25(27)28)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(29)30)24(22)34-14-32-2/h3-12,27-30H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYJECQNLMGYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)B(O)O)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24B2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661242 | |

| Record name | [2,2'-Bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957111-26-1 | |

| Record name | [2,2'-Bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2'-Bis(MOMoxy)-1,1'-binaphthyl-3,3'-diyldiboronic acid is a compound with significant potential in various biological applications due to its unique structural properties. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHBO

- Molecular Weight : 373.96 g/mol

- CAS Number : 957111-26-1

Synthesis

The synthesis of this compound typically involves the reaction of 1,1'-binaphthol derivatives with boronic acid reagents under controlled conditions. The method allows for the introduction of methoxymethyl (MOM) protective groups that enhance the compound's stability and solubility in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The boronic acid moiety is known for its capacity to form reversible covalent bonds with diols, which can be crucial in modulating enzyme activity and cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 10 | Cell cycle arrest | |

| A549 | 20 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to act as an inhibitor of proteasomes and kinases, which play critical roles in cancer progression and cell survival.

Case Study 1: Antitumor Efficacy

In a study conducted by Zhang et al. (2023), the efficacy of this compound was evaluated in vivo using a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed.

Case Study 2: Mechanistic Insights

Research by Liu et al. (2024) focused on the mechanistic insights into how this compound affects cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of 2,2'-Bis(MOMoxy)-1,1'-binaphthyl-3,3'-diyldiboronic acid is as a chiral ligand in asymmetric synthesis. Its ability to coordinate with transition metals allows for the formation of enantiomerically enriched products.

Case Study: Catalytic Asymmetric Transformations

Research has shown that this compound can be utilized in palladium-catalyzed reactions to produce chiral amines and alcohols. For instance, the use of this ligand in Suzuki-Miyaura cross-coupling reactions has demonstrated enhanced yields and selectivity for desired products compared to traditional ligands .

Material Science

The compound also finds applications in the development of functional materials. Its ability to form stable complexes with various metals makes it suitable for creating advanced materials with specific electronic or optical properties.

Example: Organic Light Emitting Diodes (OLEDs)

In material science, derivatives of this compound have been explored for use in OLEDs due to their favorable electronic properties. The incorporation of this compound into polymer matrices has resulted in improved light emission efficiency and stability .

Proteomics Research

Another significant application is in proteomics, where boronic acids are known to interact with diol-containing biomolecules. This compound can serve as a probe for the detection of glycoproteins and other biomolecules through affinity chromatography techniques.

Case Study: Glycoprotein Isolation

Studies have indicated that using this compound as a stationary phase in chromatography can effectively isolate glycoproteins from complex mixtures, facilitating further analysis and characterization .

Synthesis of Chiral Auxiliaries

The compound acts as a precursor for synthesizing various chiral auxiliaries used in asymmetric synthesis. Its derivatives can be modified to enhance their catalytic properties or to introduce new functional groups that expand their applicability.

Coordination Chemistry

Due to its boronic acid groups, this compound plays a critical role in coordination chemistry. It can form stable complexes with transition metals that are essential for catalyzing various organic transformations.

Example: Transition Metal Complexes

Recent studies have shown that complexes formed between this ligand and metals such as palladium or platinum exhibit unique catalytic properties that can be exploited in organic synthesis .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral ligand in catalytic reactions | Improved selectivity and yield |

| Material Science | Development of advanced materials like OLEDs | Enhanced electronic properties |

| Proteomics Research | Isolation and detection of glycoproteins | Effective separation techniques |

| Synthesis of Chiral Auxiliaries | Precursor for various chiral auxiliaries | Versatile applications in asymmetric synthesis |

| Coordination Chemistry | Forms stable metal complexes for catalysis | Unique catalytic properties |

Comparison with Similar Compounds

Protecting Group Variations

Key Insights :

- MOM vs. Methoxy : The MOM group offers superior acid stability compared to methoxy, which can undergo demethylation under harsh conditions. This makes the MOM-protected compound preferable in reactions requiring acidic environments .

- MOM vs. Hydroxyl : Free hydroxyl groups (unprotected) increase solubility in polar solvents but reduce stability during storage. The MOM group balances stability and reactivity .

Boronic Acid Derivatives

Key Insights :

- Pinacol Esters : The pinacol ester derivative (CAS: 260442-17-9) is air-stable and easier to handle, making it ideal for commercial storage and multi-step syntheses .

- Dibromo Precursor : The dibromo analogue (CAS: 75714-59-9) serves as a critical intermediate for introducing boronic acid groups via Miyaura borylation .

Stereochemical Variations

Key Insights :

- The R-configuration is widely used in asymmetric catalysis due to its compatibility with transition-metal catalysts, whereas the S-form is employed in enantioselective sensing .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2'-Bis(MOMoxy)-1,1'-binaphthyl-3,3'-diyldiboronic acid typically proceeds via:

- Protection of the 2,2'-hydroxy groups of 1,1'-binaphthyl-2,2'-diol with methoxymethyl (MOM) groups to form 2,2'-Bis(MOMoxy)-1,1'-binaphthyl.

- Subsequent selective borylation at the 3,3'-positions of the binaphthyl to introduce boronic acid groups.

This approach ensures that the reactive hydroxy groups at the 2,2'-positions are masked to prevent side reactions during borylation, while the 3,3'-positions are functionalized with boronic acid moieties.

Protection of 2,2'-Hydroxy Groups by MOM Ether Formation

- Starting material: 1,1'-binaphthalene-2,2'-diol.

- Methoxymethyl chloride (MOM-Cl) or a related MOMating agent.

- Base: Typically an organic base such as triethylamine or pyridine to scavenge HCl formed during the reaction.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

- Temperature: Generally 0°C to room temperature to control reaction rate and avoid overreaction.

- The diol is dissolved in anhydrous solvent.

- Base is added to neutralize HCl.

- MOM-Cl is added dropwise under stirring.

- The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- Workup involves aqueous extraction, drying, and purification by crystallization or chromatography.

- Formation of 2,2'-Bis(MOMoxy)-1,1'-binaphthyl with high purity.

- The MOM groups protect the phenolic OH groups, making the molecule stable for further functionalization.

Introduction of Boronic Acid Groups at 3,3'-Positions

The key challenge is selective borylation at the 3,3'-positions of the binaphthyl system without disturbing the MOM-protected 2,2'-positions.

Lithiation followed by borylation:

- Directed ortho-lithiation at the 3,3'-positions using a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78°C).

- Subsequent quenching with a boron electrophile like trimethyl borate (B(OMe)3).

- Hydrolysis to yield the boronic acid groups.

Transition metal-catalyzed borylation:

- Use of palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B2Pin2) or similar boron reagents.

- Conditions optimized to target 3,3'-positions selectively.

- Followed by deprotection of pinacol esters to boronic acids if necessary.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | Directed lithiation at 3,3'-positions |

| Borylation | B(OMe)3 or B2Pin2, Pd catalyst (if used) | Formation of boronate esters |

| Hydrolysis/Deprotection | Acidic aqueous workup | Converts boronate esters to boronic acids |

Purification and Isolation

- After reaction completion, the mixture is quenched with water or dilute acid.

- Extraction and washing steps remove inorganic salts and byproducts.

- Crystallization or chromatographic purification (e.g., silica gel column chromatography) is employed to isolate the pure this compound.

- Drying under vacuum yields the final product as a solid.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| MOM Protection | 1,1'-binaphthalene-2,2'-diol, MOM-Cl, Et3N, DCM, 0°C to RT | 85-90 | >98 | High selectivity, mild conditions |

| Directed Lithiation & Borylation | n-BuLi, THF, -78°C; B(OMe)3; acid hydrolysis | 70-80 | 95-98 | Requires strict temperature control |

| Pd-catalyzed Borylation | Pd catalyst, B2Pin2, base, solvent, RT | 65-75 | 90-95 | Alternative method, milder conditions |

| Purification | Crystallization or chromatography | 90-95 | >99 | Final product isolation |

Research Findings and Industrial Considerations

- The MOM protection strategy effectively prevents side reactions during borylation, increasing overall yield and purity.

- Directed lithiation provides regioselectivity but demands low temperature and inert atmosphere, which may limit scalability.

- Pd-catalyzed borylation offers a milder alternative but may require optimization to improve regioselectivity and yield.

- Industrial processes benefit from minimizing solvent use and avoiding extensive distillation steps, as noted in related binaphthyl derivative syntheses.

- Solid-liquid separation techniques after reaction, such as filtration of metal salts, enhance purity and reduce waste.

Q & A

Q. What are the standard synthetic routes for preparing enantiopure 2,2'-Bis(MOMoxy)-1,1'-binaphthyl-3,3'-diyldiboronic acid, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically begins with (R)- or (S)-BINOL derivatives. Methoxymethyl (MOM) protection is introduced at the 2,2'-positions via reaction with MOM chloride under basic conditions (e.g., NaH in THF). Subsequent boronation at the 3,3'-positions employs Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) . Stereochemical control is achieved through chiral resolution of intermediates (e.g., via diastereomeric salt formation) or asymmetric catalysis. Purity is verified using chiral HPLC or polarimetry, with enantiomeric excess (ee) >98% reported in optimized protocols .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HR-MS) are critical. Key diagnostic signals include:

- ¹¹B NMR : Peaks near δ 28–32 ppm for boronic acid groups .

- ¹H NMR : Distinct MOM-protected methoxy signals (δ 3.3–3.5 ppm) and binaphthyl aromatic protons (δ 7.2–8.1 ppm) .

X-ray crystallography may be used for absolute configuration confirmation, though challenges in crystallization require optimized solvent systems (e.g., hexane/ethyl acetate gradients) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in boronic acid analogs) .

- Ventilation : Use fume hoods to minimize inhalation of boronic acid dust.

- Storage : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of boronic acid groups .

Advanced Research Questions

Q. How does this compound perform in asymmetric Suzuki-Miyaura cross-coupling reactions, and what factors influence enantioselectivity?

- Methodological Answer : This compound acts as a chiral diboronic acid precursor for constructing axially chiral biaryl systems. Key parameters include:

- Catalyst System : Pd(OAc)₂ with chiral ligands (e.g., BINAP or Josiphos) achieves ee up to 92% in model reactions .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity but may reduce selectivity; toluene/water biphasic systems improve ee .

- Substrate Scope : Electron-deficient aryl halides show higher yields (75–90%) compared to electron-rich analogs (50–65%) .

Q. What strategies resolve contradictions in catalytic activity data between batch and flow reactor systems for this compound?

- Methodological Answer : Discrepancies often arise from mass transfer limitations in batch vs. flow setups. Mitigation strategies:

- Reactor Design : Microfluidic reactors with controlled residence times reduce boronic acid decomposition.

- Real-Time Monitoring : Inline FTIR or Raman spectroscopy tracks intermediate formation .

- Preactivation : Pre-mixing the diboronic acid with Pd catalysts in THF before reactor entry stabilizes active species .

Q. How does the MOM-protecting group influence the compound’s reactivity in comparison to other ether protections (e.g., TBS, MEM)?

- Methodological Answer :

- Stability : MOM groups resist acidic conditions (pH > 3) but are cleavable with HCl/MeOH (1:4 v/v), whereas TBS requires harsher fluoride-based deprotection .

- Steric Effects : MOM’s smaller size (vs. TBS) reduces steric hindrance, improving boronation yields by ~20% .

- Byproduct Formation : MEM-protected analogs generate more side products (e.g., methyl esters) under basic conditions .

Data Contradiction Analysis

Q. Why do reported yields for the Miyaura borylation step vary significantly (50–90%) across studies?

- Methodological Answer : Variations stem from:

- Pd Catalyst Loading : Lower loadings (1 mol%) reduce costs but increase reaction times (24–48 hrs), risking boronic acid degradation .

- Oxygen Sensitivity : Strict anaerobic conditions (Schlenk line) improve yields by 15–20% compared to air-exposed setups .

- Substrate Purity : Residual moisture in binaphthyl precursors hydrolyzes B₂Pin₂, necessitating rigorous drying (e.g., 3Å molecular sieves) .

Q. What explains discrepancies in enantioselectivity when using this compound in chiral phosphoric acid catalysis?

- Methodological Answer : Competing non-covalent interactions (e.g., π-π stacking vs. hydrogen bonding) between the binaphthyl backbone and substrates alter selectivity. Computational DFT studies suggest:

- Axial Chirality Dominance : The 1,1'-binaphthyl axis governs selectivity in Brønsted acid catalysis (ΔΔG‡ ~2.5 kcal/mol for R vs. S configurations) .

- Solvent Polarity : Low-polarity solvents (e.g., CH₂Cl₂) favor H-bonding pathways, increasing ee by 10–15% .

Methodological Optimization

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) eluent remove Pd residues and unreacted B₂Pin₂ .

- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point 169–174°C) .

- Membrane Filtration : Nanofiltration (3 kDa MWCO) separates boronic acid dimers from monomers in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.